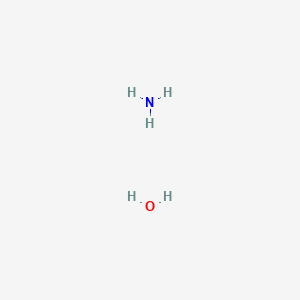
Ammonium hydroxide solution, ACS reagent, 28.0-30.0% NH3 basis
Descripción general
Descripción
Ammonium hydroxide solution, ACS reagent, 28.0-30.0% NH3 basis is an important chemical compound commonly used in scientific research. It is a colorless liquid with a pungent odor and is commonly referred to as ammonia water. Ammonium hydroxide solution is widely used in various fields of research, including biochemistry, microbiology, and analytical chemistry.
Aplicaciones Científicas De Investigación
1. Nanotechnology
Ammonium hydroxide solution plays a critical role in nanotechnology, particularly in the synthesis of silica nanoparticles. Farah Shahirah Norazmi et al. (2018) demonstrated its use as a catalyst in the hydrolysis of tetraethyl orthosilicate to produce silica nanoparticles with varying sizes, highlighting its potential in solar cell coating applications (Norazmi et al., 2018).
2. Food Science
In food science, ammonium hydroxide is used as a pH regulating agent and for controlling microorganisms in meat products, contributing to improved quality parameters. Diofanor Acevedo-Correa et al. (2018) reviewed its controversial use and benefits in the meat industry (Acevedo-Correa et al., 2018).
3. Biochemical Synthesis
Ammonium hydroxide is utilized in biochemical synthesis, particularly in protecting and deprotecting nucleic acids. T. Wu et al. (1989) found it effective in deacylating synthetic oligoribonucleotides, while minimizing chain cleavage (Wu et al., 1989).
4. Environmental Applications
In environmental science, ammonium hydroxide is investigated for its potential in CO2 capture. R. Safdar et al. (2014) studied its role in capturing CO2 in aqueous solutions, relevant to emission control (Safdar et al., 2014).
5. Chromatography
Ammonium hydroxide is also used in chromatography to improve peak shapes for basic molecules, as demonstrated by C. Hamman et al. (2011). Its high volatility makes it a preferable choice over traditional additives (Hamman et al., 2011).
6. Molecular Biology
In molecular biology, ammonium hydroxide is used for nucleic acid recovery from biotin-streptavidin complexes, facilitating subsequent analyses like mass spectrometry. C. Jurinke et al. (1997) showcased its effectiveness in DNA and protein recovery (Jurinke et al., 1997).
7. Meat Tenderization
In the food industry, B. Naveena et al. (2011) explored ammonium hydroxide for tenderizing buffalo meat, demonstrating improvements in various quality parameters (Naveena et al., 2011).
8. Water Treatment
Ammonium hydroxide is significant in water treatment applications. May Myat Khine et al. (2019) studied its use in the synthesis of soda ash for water softening (Khine et al., 2019).
9. Education in Chemistry
In educational settings, Michael J. Sanger and M. Danner (2010) used ammonium hydroxide to teach students about strong and weak bases through experiments (Sanger & Danner, 2010).
10. Analytical Chemistry
In analytical chemistry, ammonium hydroxide is used for nitrogen determination in various samples. R. Belcher et al. (1981) developed a method for determining ammonium ions in fertilizers, waters, and sewage samples (Belcher et al., 1981).
11. Archaeology
Ammonium hydroxide has applications in archaeology for residue analysis on tools. O. C. Shanks et al. (2004) recovered DNA and proteins from stone tools, enhancing our understanding of ancient tool use (Shanks et al., 2004).
12. Bioelectrochemical Systems
R. Cord-Ruwisch et al. (2011) investigated ammonium hydroxide in bioelectrochemical systems for pH control, demonstrating its efficiency as a sustainable proton shuttle (Cord-Ruwisch et al., 2011).
13. Gel Media Studies
N. Rajurkar and B. Ambekar (2015) conducted studies on cobalt hydroxide in gel media using ammonium hydroxide, highlighting its importance in periodic precipitation studies (Rajurkar & Ambekar, 2015).
14. Thermal Management
In thermal management, H. Bostanci et al. (2017) studied the use of ammonium hydroxide in spray cooling, emphasizing its potential in managing high heat fluxes in various applications (Bostanci et al., 2017).
15. Hydroponics
Ammonium hydroxide is utilized in hydroponics systems for pH control, as explored by M. Pitts and G. Stutte (1999), who created a computer model to demonstrate its feasibility (Pitts & Stutte, 1999).
16. Cement Industry
In the cement industry, ammonium hydroxide is researched for CO2 capture, with A. Hamouda et al. (2020) investigating its practical application and economic aspects (Hamouda et al., 2020).
17. Ionic Conductivity Studies
Himanshu N. Sarode et al. (2014) focused on the transport of ammonium cations and anions in solutions, contributing to our understanding of ionic conductivity (Sarode et al., 2014).
18. Oceanography
In oceanography, ammonium hydroxide is used for determining ammonium in seawater, as demonstrated by Yong Zhu et al. (2016) in their improved method for ammonium determination (Zhu et al., 2016).
19. Waste Management
In waste management, J. Shibata et al. (2006) explored the recovery of tetra-methyl ammonium hydroxide from waste solutions, showcasing its potential for recycling in electronic parts production processes (Shibata et al., 2006).
20. Ceramic Engineering
Ammonium hydroxide is used in ceramic engineering for dispersion. Wei Li et al. (2004) studied its effectiveness as a dispersant for SiC aqueous suspension, highlighting its role in optimizing dispersion (Li et al., 2004).
Propiedades
Número CAS |
16393-49-0 |
|---|---|
Nombre del producto |
Ammonium hydroxide solution, ACS reagent, 28.0-30.0% NH3 basis |
Fórmula molecular |
NH4OH H5NO |
Peso molecular |
35.046 g/mol |
Nombre IUPAC |
azane;hydrate |
InChI |
InChI=1S/H3N.H2O/h1H3;1H2 |
Clave InChI |
VHUUQVKOLVNVRT-UHFFFAOYSA-N |
SMILES |
N.O |
SMILES canónico |
[NH4+].[OH-] |
Punto de ebullición |
38 °C (25%) |
Color/Form |
Colorless liquid |
Densidad |
About 0.90 @ 25 °C/25 °C Relative density (water = 1): 0.9 (25%) |
melting_point |
-58 °C (25%) |
Otros números CAS |
1336-21-6 |
Descripción física |
Ammonium hydroxide appears as a colorless aqueous solution. Concentration of ammonia ranges up to approximately 30%. Ammonia vapors (which arise from the solution) irritate the eyes. DryPowder; Liquid; WetSolid Clear, colourless solution, having an exceedingly pungent, characteristic odour VERY VOLATILE COLOURLESS AMMONIA SOLUTION IN WATER WITH PUNGENT ODOUR. |
Pictogramas |
Corrosive; Environmental Hazard |
Solubilidad |
Exists only in solution Solubility in water: miscible |
Sinónimos |
ammonium hydroxide Hydroxide, Ammonium |
Densidad de vapor |
Relative vapor density (air = 1): 0.6 |
Presión de vapor |
2160 mm Hg @ 25 °C Vapor pressure, kPa at 20 °C: 48 (25%) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


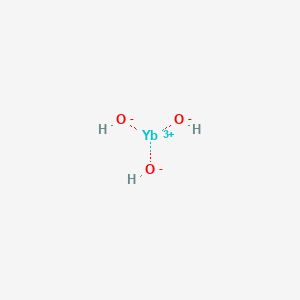

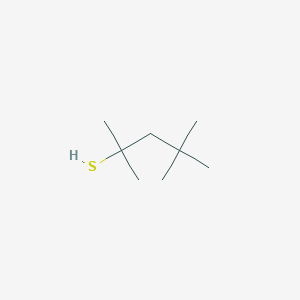
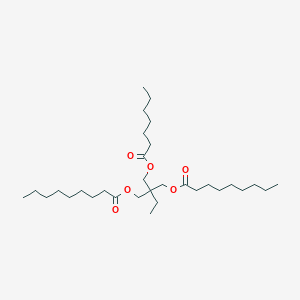
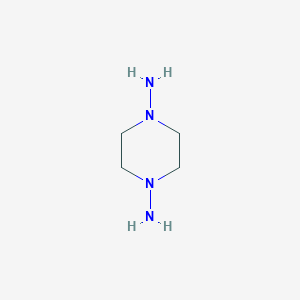
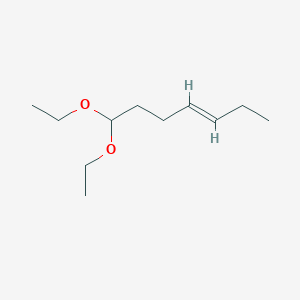
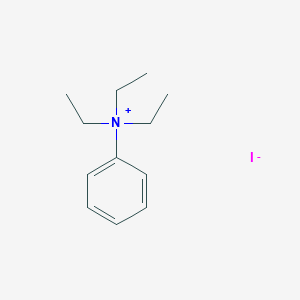
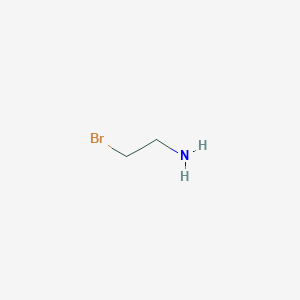

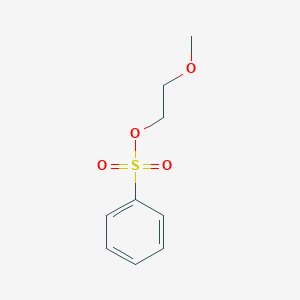
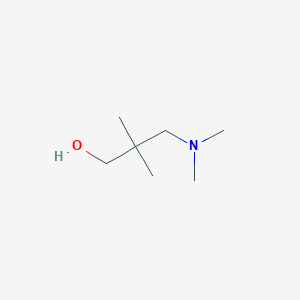
![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B90999.png)
![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B91005.png)